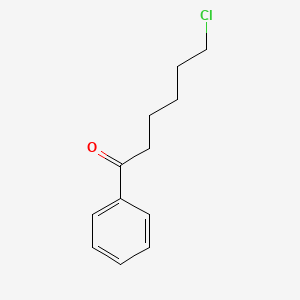
6-氯-1-氧代-1-苯基己烷
描述
6-Chloro-1-oxo-1-phenylhexane, also known as ε-chlorohexanophenone, is a chemical compound with the molecular formula C12H15ClO . It has a molecular weight of 210.70 .
Synthesis Analysis
The synthesis of 6-Chloro-1-oxo-1-phenylhexane involves a multi-step reaction. The first step involves a reaction with lithium bromide and butan-2-one in 2-methyl-propan-2-ol, heated for 12 hours. The second step involves a reaction with sodium hydroxide in 1,4-dioxane and water, heated at 60°C for 36 hours .Molecular Structure Analysis
The molecular structure of 6-Chloro-1-oxo-1-phenylhexane consists of a six-carbon chain (hexane) with a chlorine atom (Cl) attached to the sixth carbon. The first carbon of the hexane chain is attached to a phenyl group (a six-carbon ring), and also has a double-bonded oxygen atom (oxo) attached .Physical And Chemical Properties Analysis
6-Chloro-1-oxo-1-phenylhexane has a density of 1.062g/cm3 . Its boiling point is 319.7ºC at 760 mmHg . The melting point is not specified .科学研究应用
纳滤膜开发
开发纳滤(NF)膜的一种新方法涉及合成一种独特的硅氧烷单体,尽管它与 6-氯-1-氧代-1-苯基己烷没有直接关系,但它展示了膜技术中的创新技术。这些膜表现出优异的抗污垢性能、高亲水性和优异的机械和热稳定性,使其适用于水脱盐和纯化应用 (Singh 等,2012).
醇的酶促氧化
在酶促反应领域,氯过氧化物酶已被用于在两相体系中选择性地将伯醇氧化为醛。该方法为化学氧化提供了一种环保的替代方案,展示了该酶在精细化学合成中的多功能性和潜力 (Kiljunen & Kanerva, 2000).
分子结构分析
Diels-Alder 反应已被用于合成复杂的巨环低聚苯,它们因其独特的结构性质和在材料科学中的潜在应用而受到关注。这些化合物以其独特的构象属性为特征,有助于理解分子自组装及其对纳米技术的影响 (Song 等,2005).
表面化学研究
使用 NEXAFS 技术研究了卤代苯和苯基团在金属表面的吸附行为,提供了芳香族化合物与金属基底的取向和相互作用的见解。此类研究对于开发先进材料和催化系统至关重要 (Yang 等,1995).
光物理学和电化学
对环金属化铂 (II) 炔基配合物的研究揭示了它们有前途的光物理和电化学性质,这与发光器件、太阳能转换和传感器中的应用有关。了解它们的辐射特性和猝灭机制可以导致开发用于光电应用的新材料 (Schneider 等,2009).
安全和危害
6-Chloro-1-oxo-1-phenylhexane is classified as a dangerous substance. It has a hazard class of 6.1 and is associated with several hazard statements, including H301 (toxic if swallowed), H311 (toxic in contact with skin), H331 (toxic if inhaled), and H341 (may cause genetic defects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
6-chloro-1-phenylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-10-6-2-5-9-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIUYSZHJOMWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400414 | |
| Record name | 6-CHLORO-1-OXO-1-PHENYLHEXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-oxo-1-phenylhexane | |
CAS RN |
946-01-0 | |
| Record name | 6-Chloro-1-phenyl-1-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-CHLORO-1-OXO-1-PHENYLHEXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione](/img/structure/B1608471.png)

![1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane](/img/structure/B1608473.png)

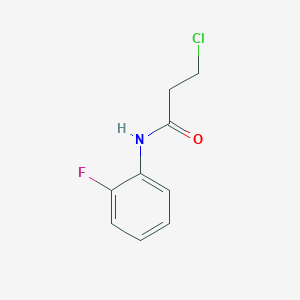

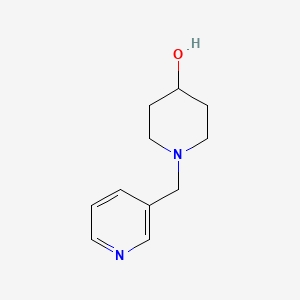
![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride](/img/structure/B1608482.png)
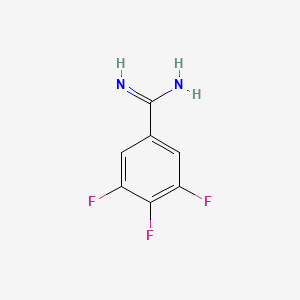

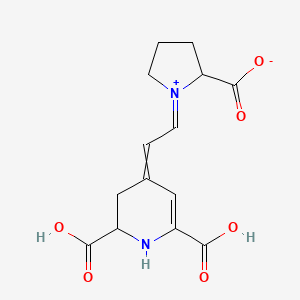

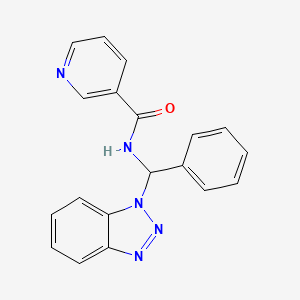
![5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608494.png)